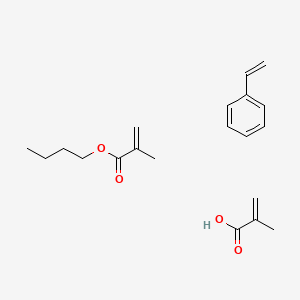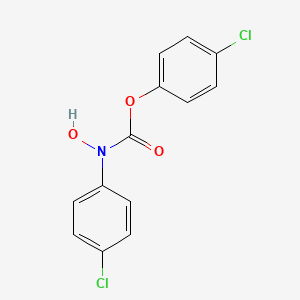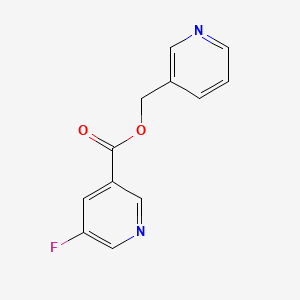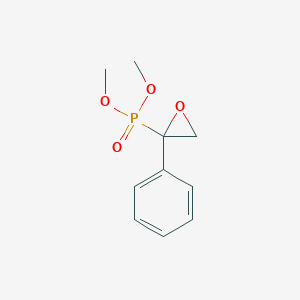![molecular formula C27H25NO B14706655 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-81-2](/img/structure/B14706655.png)
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a complex organic compound with a unique structure that combines phenyl, isopropyl, and naphthoxazine moieties
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthoxazine core: This can be achieved through a cyclization reaction involving appropriate naphthalene derivatives.
Introduction of the phenyl and isopropyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using phenyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Final assembly: The final step involves coupling the phenyl and isopropyl-substituted naphthoxazine with the desired phenyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings, using reagents like halogens or nitro groups under acidic conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other similar compounds, such as:
1-Phenyl-3-[4-(methyl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
1-Phenyl-3-[4-(tert-butyl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: The presence of a tert-butyl group can lead to steric hindrance, influencing the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24609-81-2 |
|---|---|
Molecular Formula |
C27H25NO |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C27H25NO/c1-18(2)19-12-14-22(15-13-19)27-28-26(21-9-4-3-5-10-21)25-23-11-7-6-8-20(23)16-17-24(25)29-27/h3-18,26-28H,1-2H3 |
InChI Key |
TUXRCHBIEIWHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


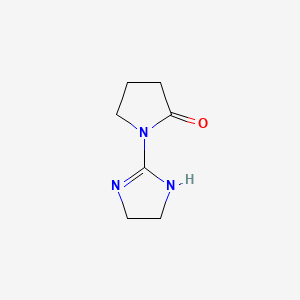
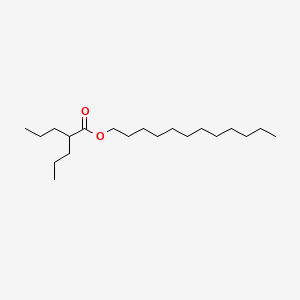
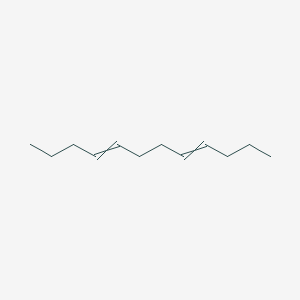
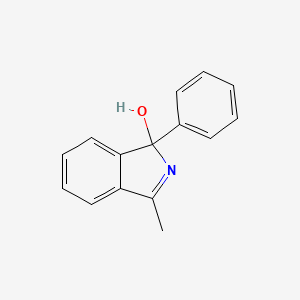
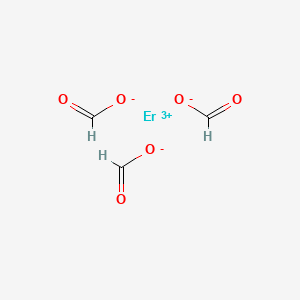
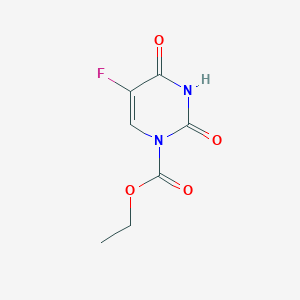
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
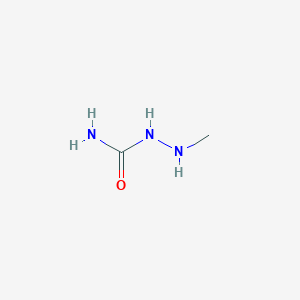
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
